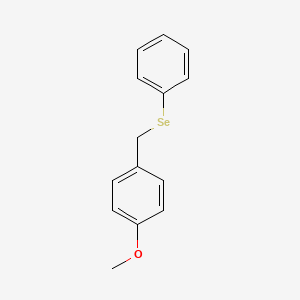

4-Methoxybenzylphenyl selenide

Description

4-Methoxybenzylphenyl selenide is an organoselenium compound characterized by a selenide (-Se-) group bonded to a phenyl ring and a 4-methoxybenzyl substituent. This structure combines the redox-active selenium center with aromatic and methoxy groups, which may enhance lipophilicity, bioavailability, and specific biological activities.

Properties

Molecular Formula |

C14H14OSe |

|---|---|

Molecular Weight |

277.2 g/mol |

IUPAC Name |

1-methoxy-4-(phenylselanylmethyl)benzene |

InChI |

InChI=1S/C14H14OSe/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

InChI Key |

ZQUCAKVBLZZVHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C[Se]C2=CC=CC=C2 |

Synonyms |

1-methoxy-4-((phenylselanyl)methyl)benzene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Selenides

Structural and Functional Analogues

Key analogues include:

- Methylphenyl selenide : A simpler selenide with a methyl and phenyl group.

- Diphenyl selenide : Features two phenyl groups attached to selenium.

- p-Xylylbis(methylselenide) : Contains two methylselenide groups linked via a p-xylyl backbone.

- 4,4′-Methoxyphenyl diselenide : A diselenide with methoxy-substituted aromatic rings.

Bioavailability and Tissue Accumulation

- p-Xylylbis(methylselenide) achieved the highest tissue selenium accumulation (14-fold increase in mammary glands), followed by methylphenyl selenide (2.5-fold) .

Metabolic Pathways and Reactivity

- Selenides are metabolized to hydrogen selenide (H₂Se) or methylselenol (CH₃SeH), which are redox-active intermediates .

- Selenite and selenate primarily generate H₂Se, while methylphenyl selenide may favor methylselenol production, linked to higher chemopreventive activity .

- The methoxy group in 4-Methoxybenzylphenyl selenide could alter metabolic pathways, delaying oxidation or enhancing selenol formation compared to non-substituted selenides.

Physicochemical Properties and Stability

- Reactivity : Selenides are more reactive than sulfides due to selenium’s lower electronegativity and larger atomic radius . The methoxy group may stabilize the compound via electron-donating effects, reducing undesired oxidation.

- Solubility : Lipophilic selenides like 4-Methoxybenzylphenyl selenide are likely less water-soluble than ionic selenides (e.g., sodium selenide) but more membrane-permeable .

- Oxidative Stability: Selenides oxidize in air to form selenoxides or elemental selenium. The methoxybenzyl group could sterically hinder oxidation, improving shelf life compared to diphenyl selenide .

Comparative Data Table

Q & A

Q. What are the recommended synthetic methodologies for 4-methoxybenzylphenyl selenide, and how can purity be ensured?

Synthesis of organoselenium compounds like 4-methoxybenzylphenyl selenide typically involves nucleophilic substitution or coupling reactions between selenolates and aryl/alkyl halides. For example, gamma-keto selenides (structurally analogous) are synthesized via deprotonation/beta-elimination mechanisms under controlled pH . Key steps include:

- Precursor selection : Use high-purity selenide precursors (e.g., sodium selenide) and methoxybenzyl halides.

- Reaction optimization : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.

- Purification : Vacuum distillation or column chromatography to isolate the product.

- Purity validation : Elemental analysis (C, H, Se), / NMR for structural confirmation, and X-ray crystallography for solid-state characterization .

Q. How can researchers characterize the electronic and structural properties of 4-methoxybenzylphenyl selenide?

- Spectroscopic techniques : UV-Vis spectroscopy to assess - transitions influenced by the methoxy group. IR spectroscopy for Se-C bond vibrations (~500–600 cm) .

- Computational modeling : Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) to predict bond lengths, electron density distribution, and frontier molecular orbitals (HOMO-LUMO gaps) .

- Thermodynamic analysis : Differential scanning calorimetry (DSC) to study phase transitions and thermal stability .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of 4-methoxybenzylphenyl selenide under varying pH and redox conditions?

Organoselenium compounds often exhibit pH-dependent reactivity. For example:

- Beta-elimination pathways : Under alkaline conditions, the selenide may undergo deprotonation at the alpha position, leading to HSe release (observed in gamma-keto selenides) .

- Redox stability : Electrochemical studies (cyclic voltammetry) can identify oxidation/reduction peaks linked to Se-centered radicals. Compare with cadmium selenide systems, where oxidative dissolution releases toxic ions (e.g., Cd) .

- Glutathione interactions : Test reactivity with glutathione (GSH) in buffered solutions to simulate biological redox environments. Monitor selenodiglutathione formation via LC-MS .

Q. How does the methoxy substituent influence the compound’s photophysical and catalytic properties?

- Electron-donating effects : The methoxy group increases electron density on the aromatic ring, potentially enhancing charge-transfer interactions. Compare with zinc selenide’s optical properties, where substituents alter bandgap energies .

- Catalytic applications : Screen for catalytic activity in cross-coupling reactions (e.g., C-Se bond formation) using Pd-based catalysts. Reference bismuth selenide’s thermoelectric performance enhancements via doping .

Q. What experimental strategies mitigate cytotoxicity risks in biological studies involving 4-methoxybenzylphenyl selenide?

- Surface functionalization : Coat the compound with biocompatible polymers (e.g., PEG) to reduce membrane disruption, as demonstrated with cadmium selenide quantum dots .

- Dose-response assays : Use primary cell lines (e.g., hepatocytes) to establish IC values. Track intracellular Se accumulation via inductively coupled plasma mass spectrometry (ICP-MS) .

- Oxidative stress markers : Quantify lipid peroxidation (BODIPY assay) and glutathione depletion to assess redox imbalance .

Data Contradictions and Resolution

- Stability vs. reactivity : While selenides like CdSe degrade under UV light, functionalized organoselenium compounds (e.g., polymer-coated QDs) show enhanced stability. Apply similar surface engineering to 4-methoxybenzylphenyl selenide .

- Thermodynamic inconsistencies : Computational predictions (DFT) may overestimate thermal conductivity compared to experimental data (observed in SnS vs. SnSe systems). Validate via DSC and thermal gravimetric analysis (TGA) .

Key Methodological Recommendations

Synthesis : Prioritize anaerobic conditions to prevent selenium oxidation.

Characterization : Combine NMR, X-ray diffraction, and DFT for structural validation.

Biological testing : Use redox buffers (GSH/GSSG) to simulate physiological environments .

Computational tools : Employ hybrid functionals (e.g., B3LYP) for improved accuracy in electronic structure modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.